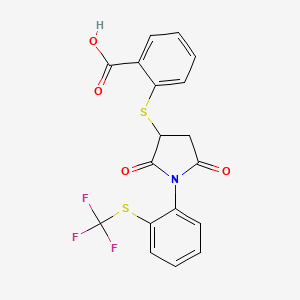

2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid

Description

The compound 2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid features a pyrrolidine-2,5-dione core substituted at the 1-position with a 2-((trifluoromethyl)thio)phenyl group. A thioether linkage connects the pyrrolidine ring to a benzoic acid moiety at the 3-position. The trifluoromethylthio (-S-CF₃) substituent on the phenyl ring introduces significant electron-withdrawing and lipophilic character, which may influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name |

2-[2,5-dioxo-1-[2-(trifluoromethylsulfanyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO4S2/c19-18(20,21)28-13-8-4-2-6-11(13)22-15(23)9-14(16(22)24)27-12-7-3-1-5-10(12)17(25)26/h1-8,14H,9H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYKHLNQUPLJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2SC(F)(F)F)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid (commonly referred to as compound 1) is a synthetic compound with significant potential in pharmacology. Its molecular formula is C18H12F3NO4S2, and it has been studied for various biological activities, particularly in the context of its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H12F3NO4S2 |

| Molecular Weight | 427.41 g/mol |

| IUPAC Name | 2-[2,5-dioxo-1-[2-(trifluoromethylsulfanyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |

| Purity | Typically ≥ 95% |

The compound exhibits its biological activity primarily through the inhibition of PTPs, particularly PTP1B. PTPs are involved in various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these enzymes, compound 1 can modulate signaling pathways that are often dysregulated in diseases such as cancer and diabetes .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Recent studies have demonstrated that compound 1 effectively inhibits PTP1B with a potency that suggests its potential as a therapeutic agent for conditions related to insulin resistance and obesity. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent dephosphorylation .

Antioxidant Properties

In addition to its role as a PTP inhibitor, compound 1 has shown promising antioxidant properties. It upregulates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This modulation can be beneficial in treating diseases characterized by oxidative damage, such as neurodegenerative disorders .

Study on Insulin Resistance

A study conducted on diabetic mice demonstrated that treatment with compound 1 resulted in improved insulin sensitivity and reduced blood glucose levels. The mechanism was attributed to the inhibition of PTP1B, leading to enhanced insulin signaling pathways .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of compound 1 indicated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. This effect was linked to the activation of the Nrf2 pathway, suggesting potential applications in preventing oxidative stress-related diseases .

Scientific Research Applications

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the primary applications of this compound lies in its role as an inhibitor of PTP1B. Research indicates that by inhibiting this enzyme, the compound enhances insulin signaling pathways, making it a potential therapeutic agent for conditions like insulin resistance and obesity. A study on diabetic mice demonstrated that treatment with this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential for managing diabetes.

Antioxidant Activity

In addition to its enzymatic inhibition, the compound exhibits significant antioxidant properties. It activates the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This modulation can be beneficial in treating diseases associated with oxidative damage, such as neurodegenerative disorders .

Study on Insulin Resistance

A pivotal study published in 2018 investigated the effects of this compound on diabetic mice. The results showed that administration led to improved insulin sensitivity and a notable reduction in blood glucose levels. The underlying mechanism was attributed to the inhibition of PTP1B, which enhanced insulin signaling pathways.

Assessment of Antioxidant Activity

Research assessing the antioxidant capacity of 2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid indicated a significant decrease in reactive oxygen species (ROS) levels in cultured human cells. This effect was linked to the activation of the Nrf2 pathway, suggesting potential applications in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Structural Differences

The target compound is distinguished from analogues by two key features:

Substituent Position : The trifluoromethylthio group is located at the ortho (2-) position of the phenyl ring.

Substituent Chemistry : The presence of a thioether-linked trifluoromethyl group (-S-CF₃) instead of a direct trifluoromethyl (-CF₃) group.

Table 1: Structural Comparison

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW: ~443.4 g/mol) has a higher molecular weight than its analogues (MW: ~407.3 g/mol) due to the additional sulfur atom in the -S-CF₃ group.

- Electronic Effects :

The -S-CF₃ group is more electron-withdrawing than -CF₃, which may stabilize negative charges or alter binding interactions in biological systems.

Q & A

Basic: What are the recommended synthetic routes for 2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid?

Methodological Answer:

A plausible synthesis involves three key steps:

Pyrrolidinone Core Formation : Cyclize a suitable precursor (e.g., maleic anhydride derivatives) with 2-aminophenyl trifluoromethyl thioether via nucleophilic substitution or condensation.

Thioether Linkage : Introduce the thioether bridge between the pyrrolidinone and benzoic acid using coupling reagents like EDCI/HOBt or Mitsunobu conditions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity via HPLC (>95%) and structural integrity via and NMR .

Advanced: How can contradictory data on this compound’s biological activity be resolved across studies?

Methodological Answer:

Contradictions often stem from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from environmental-chemical studies .

- Purity Discrepancies : Re-analyze batches via HPLC-MS to ensure >95% purity (as per catalog standards ).

- Statistical Reconciliation : Apply meta-analysis to identify outliers and validate results using positive/negative controls. Cross-reference with computational docking studies to confirm target binding .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use NMR (aromatic protons), NMR (trifluoromethyl group), and IR (C=O stretching at ~1700 cm).

- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to achieve >95% purity.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (cf. similar compounds with mp >240°C ).

Advanced: What strategies assess the environmental fate of this compound’s trifluoromethyl and thioether groups?

Methodological Answer:

- Hydrolysis/Photolysis Studies : Expose to UV light (254 nm) and varying pH (3–9) to track degradation via LC-MS. Compare with trifluorobenzoic acid derivatives, which show stability in acidic conditions .

- Biodegradation Screening : Use OECD 301F (ready biodegradability) tests with activated sludge.

- QSAR Modeling : Predict bioaccumulation potential using logP values and fragment-based toxicity models .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : -20°C under argon in amber vials to prevent oxidation of the thioether group.

- Handling : Use gloveboxes or fume hoods for hygroscopic steps. Monitor stability via monthly HPLC checks (degradation <5% over 6 months) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s pyrrolidinone core?

Methodological Answer:

- Analog Synthesis : Modify the trifluoromethylthio substituent (e.g., replace with -SCH or -CF) and compare bioactivity.

- Computational Studies : Perform DFT calculations to map electronic effects on reactivity. Molecular dynamics simulations can predict binding affinities to target enzymes .

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Primary Solvents : DMSO (for stock solutions, <0.1% final concentration to avoid cytotoxicity).

- Aqueous Buffers : Phosphate-buffered saline (PBS) at pH 7.4. Avoid alcohols due to potential esterification of the benzoic acid group .

Advanced: How can metabolic pathways of this compound be elucidated in biological systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.

- Isotope Labeling : Use -labeled benzoic acid moiety to track excretion pathways.

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to identify metabolic interactions .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Exposure Response : For inhalation, move to fresh air; for skin contact, wash with soap/water. Refer to SDS for pyrrolidinone derivatives .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (-1.5 to 0.5), solubility (LogS > -4), and BBB permeability.

- MD Simulations : Model blood-brain barrier penetration and plasma protein binding. Validate with in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.